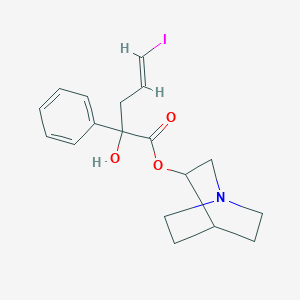![molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridin CAS No. 824-52-2](/img/structure/B122866.png)
5-Methyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RWJ 21757 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential as an antiviral and antitumor agent.
Industry: Utilized as an adjuvant in vaccine formulations to boost the immune response.
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 5-Methyl-1H-pyrrolo[2,3-b]pyridine affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties, which could impact its bioavailability .
Result of Action
In vitro, 5-Methyl-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: RWJ 21757 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Guanosinderivate beinhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Wasser, wobei das Endprodukt auf eine Reinheit von über 98 % gereinigt wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von RWJ 21757 erfolgt durch großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie im Labormaßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz zu gewährleisten. Die Verbindung wird in der Regel bei -20 °C gelagert, um ihre Stabilität über einen langen Zeitraum zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RWJ 21757 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppe wieder in Hydroxylgruppen umwandeln.
Substitution: Die Allylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Guanosin mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
4. Wissenschaftliche Forschungsanwendungen
RWJ 21757 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese anderer biologisch aktiver Verbindungen verwendet.
Medizin: Untersucht auf sein Potenzial als antivirales und Antitumormittel.
Industrie: Wird als Adjuvans in Impfstoffformulierungen verwendet, um die Immunantwort zu verstärken.
5. Wirkmechanismus
RWJ 21757 entfaltet seine Wirkung durch selektive Aktivierung des Toll-like-Rezeptors 7 (TLR7). Nach Bindung an TLR7 löst es eine Signalkaskade aus, die zur Aktivierung und Reifung von antigenpräsentierenden Zellen wie dendritischen Zellen führt. Diese Aktivierung führt zur Sekretion von proinflammatorischen Zytokinen und Typ-I-Interferonen, die die Immunantwort verstärken . Die Verbindung fördert auch die Aktivierung von T-Zellen und natürlichen Killerzellen, was zu ihren antiviralen und antitumoralen Aktivitäten beiträgt .
Vergleich Mit ähnlichen Verbindungen
RWJ 21757 ist einzigartig in seiner selektiven Aktivierung von TLR7, was es von anderen TLR-Agonisten unterscheidet. Ähnliche Verbindungen sind:
Phenamil: Ein weiterer TLR7-Agonist mit immunmodulatorischen Eigenschaften.
Benzanthron: Bekannt für seine entzündungshemmenden Eigenschaften.
TG-101348: Ein TLR7-Agonist mit potenziellen therapeutischen Anwendungen bei Krebs.
Metyrapon: Wird in der Forschung auf seine Auswirkungen auf Immunantworten untersucht.
WT-161: Eine Verbindung mit ähnlichen immunobiologischen Aktivitäten.
RWJ 21757 zeichnet sich durch seine hohe Spezifität für TLR7 und seine potente Immunstimulation aus, was es zu einer wertvollen Verbindung in Forschung und therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)












